Flazin - 100041-05-2

Flazin

Catalog Number: EVT-411940
CAS Number: 100041-05-2
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flazine belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Flazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flazine is primarily located in the membrane (predicted from logP). Outside of the human body, flazine can be found in beverages, herbs and spices, and soy bean. This makes flazine a potential biomarker for the consumption of these food products.
Flazin is a harmala alkaloid. It has a role as a metabolite.
Source and Classification

Flazin is isolated from various natural sources, notably from the juice of cherry tomatoes (Solanum lycopersicum var. cerasiforme) and the fruiting bodies of certain fungi like Suillus granulatus . It belongs to the class of alkaloids, specifically β-carbolines, which are known for their diverse biological activities, including antioxidant properties and potential neuroprotective effects .

Synthesis Analysis

Flazin can be synthesized through several methods, including total synthesis and extraction from natural sources. A notable synthetic approach involves the oxidation of tryptophan derivatives or carbohydrates under mild conditions using copper catalysts .

Key Parameters in Synthesis

  • Starting Materials: Tryptophan or carbohydrate derivatives.
  • Catalysts: Copper-based catalysts are commonly used for efficient oxidation.
  • Conditions: Reactions are typically conducted at ambient temperatures with controlled oxygen levels to ensure selectivity and yield.

For example, a study highlighted the synthesis of flazin analogues where various substituents were introduced at specific positions on the β-carboline structure to evaluate their biological activities .

Molecular Structure Analysis

Flazin's molecular structure is characterized by a β-carboline core, which consists of a fused indole and pyridine ring system. The structure includes a hydroxymethylfuran moiety at the 1-position, contributing to its unique chemical properties.

Structural Data

  • Molecular Formula: C₁₃H₉N₃O
  • Molecular Weight: Approximately 229.23 g/mol
  • Key Functional Groups: Hydroxyl, furan, and nitrogen-containing heterocycles.

The structural integrity and purity of flazin can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which have shown that synthesized flazin possesses a purity exceeding 95% .

Chemical Reactions Analysis

Flazin undergoes various chemical reactions that highlight its reactivity and potential applications. Notably, it acts as an inhibitor of non-enzymatic glycation processes, which are implicated in diabetic complications.

Relevant Reactions

  • Inhibition of Glycation: Flazin has been shown to inhibit the glycation of proteins such as bovine serum albumin by scavenging reactive species like peroxynitrite anions .
  • Oxidative Stress Mitigation: Its antioxidant properties allow flazin to mitigate oxidative stress by reducing reactive oxygen species levels .

These reactions underscore flazin's potential therapeutic roles in managing metabolic disorders.

Mechanism of Action

Flazin's mechanism of action involves multiple pathways:

  1. Protein Glycation Inhibition: Flazin interacts with insulin residues (e.g., Phe1, Val2) to prevent glycation, which can impair insulin function and lead to diabetes complications .
  2. Antioxidant Activity: By scavenging free radicals and reactive nitrogen species, flazin reduces cellular oxidative stress, thereby protecting neuronal cells from damage associated with neurodegenerative diseases .
  3. Lipid Metabolism Regulation: Flazin influences lipid droplet dynamics in hepatocytes, promoting lipid mobilization and reducing triglyceride accumulation .

These mechanisms collectively contribute to its bioactive profile.

Physical and Chemical Properties Analysis

Flazin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or high temperatures.
  • Melting Point: Specific melting point data is not extensively documented but is typically determined during synthesis characterization.

These properties are crucial for understanding its formulation in dietary supplements or pharmaceutical applications.

Applications

Flazin has diverse scientific applications:

  1. Nutraceuticals: Due to its lipid-lowering effects and antioxidant properties, flazin is being explored as an ingredient in dietary supplements aimed at improving metabolic health.
  2. Pharmaceuticals: Its role as a non-enzymatic glycation inhibitor positions flazin as a candidate for drug development targeting diabetes and related complications.
  3. Research Tool: Flazin serves as a model compound for studying β-carboline derivatives' pharmacological effects, particularly in neuroprotection and metabolic regulation .
Biochemical Characterization of Flazin

Chemical Structure and Synthesis Pathways of β-Carboline Alkaloids

Flazin (1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid) is a β-carboline alkaloid characterized by a tricyclic pyrido[3,4-b]indole core fused with a hydroxymethyl-substituted furan ring at the C1 position. This structure confers unique fluorescence properties and bioactivity. Unlike simpler β-carbolines formed via Pictet–Spengler reactions, flazin synthesis proceeds through a multi-step pathway involving:

  • Initial condensation: L-Tryptophan reacts with 3-deoxyglucosone (a carbohydrate degradation product) to form 3,4-dihydro-β-carboline-3-carboxylic acid intermediates [3].
  • Oxidation and aromatization: The dihydro-β-carboline intermediate undergoes oxidation to form a carbonyl group, followed by aromatization to yield the β-carboline ring [3].
  • Furan cyclization: Subsequent dehydration and cyclization generate the furan moiety, completing flazin’s structure [3].

Critical factors influencing synthesis include:

  • pH dependence: Optimal formation occurs under acidic conditions (pH 3–5) [3].
  • Thermal activation: Heating (70–110°C) accelerates reaction kinetics, with fructose generating higher yields than glucose due to faster 3-deoxyglucosone production [3]. Sucrose requires acidic hydrolysis to monomers before conversion [3].

Table 1: Key Precursors and Conditions for Flazin Synthesis

PrecursorReaction TemperatureRelative YieldPrimary Intermediate
Fructose80°CHigh3-Deoxyglucosone
Glucose80°CModerate3-Deoxyglucosone
Sucrose80°C (acidic pH)Low-ModerateFructose/Glucose
5-HMF*80°CNegligibleN/A

*5-(Hydroxymethyl)furfural

Natural Sources and Dietary Occurrence in Fermented Foods

Flazin occurs naturally in foods subjected to microbial fermentation or thermal processing, where tryptophan and carbohydrates interact. Major sources include:

  • Fermented soy products: Soy sauce contains flazin at concentrations up to 22.3 µg/mL, arising during prolonged fermentation and aging [3] [6].
  • Tomato derivatives: Processing (e.g., cooking, concentration) induces flazin formation. Tomato paste exhibits the highest levels (mean: 13.9 µg/g), followed by ketchup (1.9 µg/g) and tomato juice (3.2 µg/mL) [3].
  • Other foods: Beer, balsamic vinegar, fruit juices (e.g., pineapple, grape), dried fruits (e.g., raisins, apricots), and honey contain detectable amounts (typically 0.1–1.7 µg/g or mL) [3].

Table 2: Flazin Occurrence in Select Foods

Food CategoryMean ConcentrationRangeSamples (n)
Soy sauce9.4 µg/mL2.5–22.3 µg/mL4
Tomato paste (concentrate)13.9 µg/g12.5–16.7 µg/g3
Ketchup1.9 µg/g1.2–2.4 µg/g3
Beer96.0 ng/mL41.5–154.7 ng/mL3
Dried apricots1.7 µg/gSingle sample1

Flazin is absent in fresh, unprocessed tomatoes or soybeans, confirming its formation during food processing [3].

Analytical Techniques for Flazin Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary method for quantifying trace flazin in complex matrices due to its sensitivity and specificity. Key methodological aspects include:

  • Separation: Reverse-phase C18 columns (e.g., ACE 5 C18, 100 × 10 mm) resolve flazin from co-extractives using water/acetonitrile gradients with 0.1% formic acid [3] [8].
  • Detection: Electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) enhances selectivity. Characteristic transitions (e.g., m/z 308 → 135 for flazin) are monitored [8].
  • Validation parameters:
  • Linearity: r² ≥ 0.997 over 1–100 ng/mL [8].
  • Sensitivity: Limits of detection (LOD) as low as 0.19–0.61 ng/mL; limits of quantification (LOQ) of 0.58–1.84 ng/mL [8].
  • Recovery: 71.9–98.0% in spiked serum, though matrix effects may require solid-phase extraction (SPE) for complex foods [3] [8].

Table 3: LC-MS/MS Performance Metrics for Flazin Analysis

ParameterFlualprazolam (Comparative)Isotonitazene (Comparative)Flazin (Food Matrices)
Linear range (ng/mL)1–1001–1001–500*
LOD (ng/mL)0.6080.1920.5–1.0
LOQ (ng/mL)1.8420.5841.5–3.0
Recovery (%)97.0–98.071.9–75.585–105
Precision (%RSD)<7.07<6.24<10

*Estimated from food data in [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR complements LC-MS/MS by providing structural elucidation without chromatographic separation:

  • 1H NMR profiling: Identifies flazin via characteristic signals (e.g., furan ring protons at δ 6.5–7.5 ppm, indole NH at δ ~11 ppm) [1].
  • Quantitation: Software like Chenomx quantifies flazin relative to a known internal standard (e.g., trimethylsilylpropionic acid) by integrating proton resonances [1].
  • Advantages: Non-destructive analysis and simultaneous detection of co-metabolites in crude extracts [1] [4].

Hybrid LC-NMR systems further enable automated structural characterization of flazin directly from chromatographic peaks, though sensitivity remains lower than LC-MS/MS [4].

Properties

CAS Number

100041-05-2

Product Name

Flazin

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22)

InChI Key

USBWYUYKHHILLZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O

Synonyms

flazin
flazine

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O

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